molecular formula C32H36N2O7 B2442188 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137136-09-3

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid

Cat. No. B2442188
CAS RN: 2137136-09-3
M. Wt: 560.647
InChI Key: NLDQHLDWSGKGKQ-GDJIYFAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid” is a complex organic molecule. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains several functional groups including a carboxylic acid, an amide, and an ether .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and chiral centers. The presence of the fluorene derivative and the pyrrolidine ring indicates that this compound may have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxylic acid group could make it acidic, and the presence of the ether and amide groups could affect its solubility in various solvents .

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O7/c1-19-28(14-15-33(19)31(38)41-32(3,4)5)34(17-21-16-26(29(35)36)20(2)40-21)30(37)39-18-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,16,19,27-28H,14-15,17-18H2,1-5H3,(H,35,36)/t19-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDQHLDWSGKGKQ-GDJIYFAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N(CC2=CC(=C(O2)C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N(CC2=CC(=C(O2)C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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